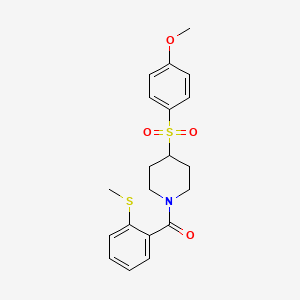

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone

描述

属性

IUPAC Name |

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S2/c1-25-15-7-9-16(10-8-15)27(23,24)17-11-13-21(14-12-17)20(22)18-5-3-4-6-19(18)26-2/h3-10,17H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIDJZDGSWXUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive understanding.

Synthesis

The synthesis of piperidine derivatives involves various methods, including the use of sulfonyl chlorides and piperidine bases. The target compound can be synthesized through a multi-step process involving the reaction of 4-methoxyphenyl sulfonyl chloride with a piperidine derivative followed by methylthio substitution on the phenyl ring. This synthetic route is crucial for obtaining compounds with specific biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that certain piperidine derivatives demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies suggest that piperidine derivatives can act as potent AChE inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's . Additionally, urease inhibition has implications for treating infections caused by urease-producing bacteria.

3. Anticancer Potential

Piperidine derivatives have been explored for their anticancer properties. Compounds structurally related to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines . The exact mechanism may involve modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

Several studies have documented the biological activities of related compounds:

- Study 1 : A synthesized compound similar to the target showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong efficacy .

- Study 2 : Another derivative was tested for AChE inhibition, demonstrating an IC50 value comparable to known inhibitors, suggesting potential therapeutic applications in neurodegenerative disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antibacterial Mechanism : Likely involves interaction with bacterial cell wall synthesis or enzyme inhibition that disrupts metabolic processes.

- Enzyme Inhibition : Compounds may bind to active sites on enzymes like AChE, preventing substrate access and thereby inhibiting enzyme function.

- Anticancer Mechanism : Potential pathways include induction of oxidative stress, modulation of apoptotic pathways, and interference with cell cycle progression.

Data Tables

相似化合物的比较

Comparison with Structural Analogues

Electronic and Optical Properties

A computational study on (4-methylphenyl)(4-methylpiperidin-1-yl)methanone () revealed that substituents significantly alter electronic properties. Compared to this analogue:

- The sulfonyl group in the target compound is strongly electron-withdrawing, reducing electron density on the piperidine ring compared to the methyl group in the analogue.

- The methylthio group on the phenyl ring donates electrons via resonance, contrasting with the electron-neutral methyl group in the analogue. This difference may lead to distinct absorption spectra and redox behavior .

Physicochemical Data:

Key Research Findings

- Electronic Tuning : Substituents like sulfonyl and methylthio enable precise modulation of electron density and optical properties, critical for designing sensors or NLO materials .

- Synthetic Challenges : Bulky substituents (e.g., methylthio) may prolong reaction times compared to simpler analogues .

- Safety : Piperidine derivatives generally require stringent safety protocols, as seen in structurally related compounds .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone to improve yield and purity?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Sulfonylation of piperidine derivatives using 4-methoxyphenyl sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl-piperidine intermediate .

- Step 2 : Coupling the intermediate with 2-(methylthio)benzoyl chloride via nucleophilic acyl substitution. Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions .

- Purity Optimization : Use column chromatography (n-hexane/EtOAC gradients) or recrystallization to isolate the final product. Monitor reaction progress via TLC and confirm purity via HPLC (e.g., >95% peak area at 254 nm) .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Key Techniques :

- 1H/13C-NMR : Assign peaks based on chemical environments (e.g., sulfonyl group deshields adjacent piperidine protons, methylthio group appears as a singlet near δ 2.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Expected [M+H]+ ion matches the molecular formula (C20H21NO4S2) .

- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content (e.g., calculated vs. observed values within ±0.4%) .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Approach :

- In vitro binding assays : Test affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays .

- Enzyme inhibition studies : Evaluate inhibition of kinases or proteases via fluorescence-based assays (IC50 determination) .

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Strategy :

- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or methylthio with ethylthio) to probe electronic/steric effects .

- Pharmacophore mapping : Use X-ray crystallography or computational docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with sulfonyl group) .

- Biological profiling : Compare IC50 values across analogs to correlate structural changes with activity .

Q. What computational methods can predict metabolic stability or toxicity risks?

- Tools :

- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and hERG channel liability .

- Metabolic pathway simulation : Employ Schrödinger’s Metabolism Module to identify potential oxidative/hydrolytic degradation sites (e.g., sulfonyl or methylthio groups) .

Q. How can researchers resolve contradictory data in biological assays (e.g., conflicting IC50 values across studies)?

- Troubleshooting :

- Assay standardization : Ensure consistent buffer pH, temperature, and ligand concentrations. For example, sodium acetate buffer (pH 4.6) stabilizes sulfonyl groups in enzyme assays .

- Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity if radioligand assays are inconsistent) .

- Batch analysis : Compare purity and stability of compound batches via HPLC-MS to rule out degradation artifacts .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。